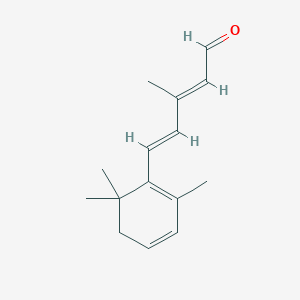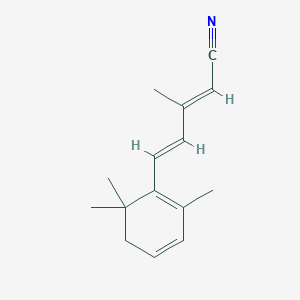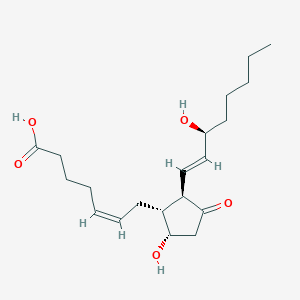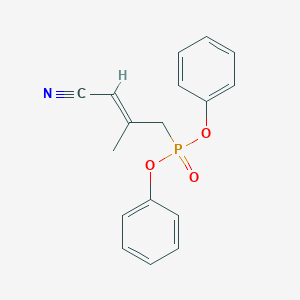![molecular formula C7H7ClN4S B048461 [(4-Chlorophenyl)hydrazinylidene]thiourea CAS No. 119696-72-9](/img/structure/B48461.png)
[(4-Chlorophenyl)hydrazinylidene]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chlorophenyl)hydrazinylidene]thiourea, also known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH belongs to the class of thiosemicarbazones, a group of organic compounds that have been extensively studied for their pharmacological properties.
Wirkmechanismus
[(4-Chlorophenyl)hydrazinylidene]thiourea inhibits HDAC activity by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which promotes gene expression. The upregulation of certain genes, such as tumor suppressor genes, can lead to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
[(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. [(4-Chlorophenyl)hydrazinylidene]thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Chlorophenyl)hydrazinylidene]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, [(4-Chlorophenyl)hydrazinylidene]thiourea has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Additionally, [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on [(4-Chlorophenyl)hydrazinylidene]thiourea. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of [(4-Chlorophenyl)hydrazinylidene]thiourea. Another area of research is the investigation of the potential use of [(4-Chlorophenyl)hydrazinylidene]thiourea in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the use of [(4-Chlorophenyl)hydrazinylidene]thiourea in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the development of more water-soluble analogs of [(4-Chlorophenyl)hydrazinylidene]thiourea could expand its use in various experiments.
Conclusion:
[(4-Chlorophenyl)hydrazinylidene]thiourea is a promising compound with potential therapeutic applications. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have anti-cancer and anti-inflammatory properties. While it has some limitations, such as low solubility and cytotoxic effects at high concentrations, research on [(4-Chlorophenyl)hydrazinylidene]thiourea is ongoing, and it has several potential future directions.
Synthesemethoden
The synthesis of [(4-Chlorophenyl)hydrazinylidene]thiourea involves the reaction of 4-chlorophenylhydrazine with thiourea in the presence of a suitable catalyst. The reaction yields [(4-Chlorophenyl)hydrazinylidene]thiourea as a yellow crystalline solid with a melting point of 232-234°C. The purity of the compound can be verified by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
[(4-Chlorophenyl)hydrazinylidene]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
119696-72-9 |
|---|---|
Produktname |
[(4-Chlorophenyl)hydrazinylidene]thiourea |
Molekularformel |
C7H7ClN4S |
Molekulargewicht |
214.68 g/mol |
IUPAC-Name |
[(4-chlorophenyl)hydrazinylidene]thiourea |
InChI |
InChI=1S/C7H7ClN4S/c8-5-1-3-6(4-2-5)10-12-11-7(9)13/h1-4H,(H3,9,10,11,13) |
InChI-Schlüssel |
HPBAJYADQMYQNF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/N=N/C(=S)N)Cl |
SMILES |
C1=CC(=CC=C1NN=NC(=S)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NN=NC(=S)N)Cl |
Synonyme |
p-Chlorophenyldiazothiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
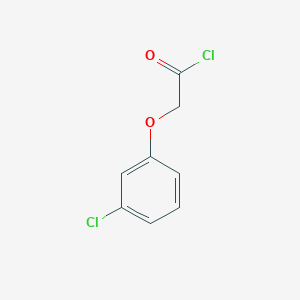


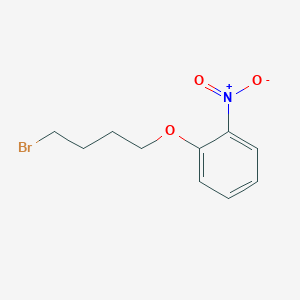
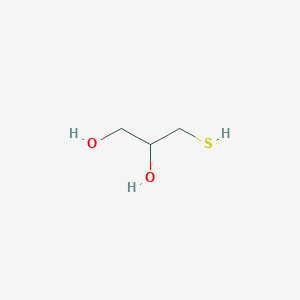
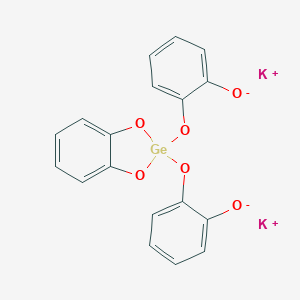


![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
